Beyond the Dalton: Characterization and Strategic Utility of 3-(Pyridin-3-yloxy)phenol in Medicinal Chemistry
Beyond the Dalton: Characterization and Strategic Utility of 3-(Pyridin-3-yloxy)phenol in Medicinal Chemistry
Executive Summary
3-(Pyridin-3-yloxy)phenol (CAS: 57276-34-3) represents a privileged scaffold in modern medicinal chemistry, serving as a critical fragment in the design of kinase inhibitors and receptor modulators. While its nominal molecular weight is 187.19 g/mol , its value extends far beyond this scalar quantity. This diaryl ether motif offers a unique combination of conformational flexibility, hydrogen bond donor/acceptor capability, and metabolic stability that distinguishes it from its biaryl counterparts.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols for this compound, designed for researchers requiring high-fidelity data for drug development workflows.
Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]
The molecular weight of 3-(Pyridin-3-yloxy)phenol is derived from its formula
Quantitative Data Summary
| Property | Value | Notes |
| IUPAC Name | 3-(Pyridin-3-yloxy)phenol | Meta-meta substituted diaryl ether |
| CAS Number | 57276-34-3 | Confirmed specific isomer |
| Molecular Formula | ||
| Monoisotopic Mass | 187.0633 Da | Critical for High-Res MS (HRMS) |
| Average Mol.[1][2][3][4][5][6][7] Weight | 187.19 g/mol | Standard stoichiometric calculations |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; drug-like |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for solvent interaction |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Phenol O) | Pyridine N is the primary basic site |
Isotopic Mass Breakdown
For mass spectrometry validation, the "average" weight is insufficient. The monoisotopic mass must be used to identify the parent ion
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Oxygen (
): -
Total Exact Mass: 187.06336 Da
Synthetic Methodology: The Ullmann Ether Coupling
The synthesis of 3-(Pyridin-3-yloxy)phenol is non-trivial due to the deactivated nature of the 3-bromopyridine and the potential for polymerization if using resorcinol directly. The most robust "Senior Scientist" approach utilizes a copper-catalyzed Ullmann-type coupling.
Reaction Logic
We employ a Copper(I)-catalyzed C-O coupling strategy.
-
Substrates: 3-Bromopyridine (electrophile) and Resorcinol (nucleophile).
-
Challenge: Resorcinol has two hydroxyl groups. To prevent polymerization or bis-arylation, we use 3-methoxyphenol as a surrogate, followed by demethylation, OR use a large excess of resorcinol with controlled stoichiometry.
-
Preferred Route: Coupling 3-bromopyridine with 3-methoxyphenol, followed by
demethylation. This ensures regioselectivity and high purity.[8]
Synthesis Workflow Diagram
Detailed Protocol (Self-Validating)
Step 1: Ullmann Coupling
-
Charge: In a flame-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), 3-methoxyphenol (1.2 eq), CuI (10 mol%), and N,N-dimethylglycine (20 mol%) as the ligand.
-
Base: Add Cesium Carbonate (
, 2.0 eq). The choice of cesium is critical for its solubility in dioxane and "cesium effect" in promoting coupling. -
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas with
for 15 mins. -
Reaction: Heat to 110°C for 16-24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Validation: The disappearance of 3-bromopyridine and formation of a mass peak at m/z ~202 (
of methyl ether) confirms success.
-
Step 2: Demethylation
-
Cool: Dissolve the purified intermediate in anhydrous DCM and cool to -78°C.
-
Add: Dropwise addition of Boron Tribromide (
, 1 M in DCM, 3.0 eq). -
Warm: Allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Carefully quench with MeOH at 0°C (exothermic!).
-
Workup: Neutralize with
, extract with EtOAc. -
Purification: Flash chromatography (
, gradient MeOH in DCM) to yield the pure phenol.
Analytical Validation & Characterization
Trust in chemical identity relies on orthogonal analytical methods. For 3-(Pyridin-3-yloxy)phenol, the following spectral features are diagnostic.
Mass Spectrometry (ESI+)
-
Parent Ion: The pyridine nitrogen is readily protonated. Expect a strong base peak at m/z 188.07 (
). -
Adducts:
at m/z 210.05 may be observed. -
Fragmentation Pattern:
-
Loss of CO (-28 Da) is common for phenols.[2]
-
Cleavage of the ether bond may yield fragments characteristic of the pyridine ring (m/z ~78-79) or the phenol ring (m/z ~93-94).
-
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Group | Approx.[3][4][9] Shift ( | Multiplicity | Diagnostic Feature |
| Phenol -OH | 9.60 - 9.80 | Singlet (broad) | Disappears with |
| Pyridine H-2 | 8.30 - 8.40 | Doublet/Singlet | Most deshielded; alpha to N and ether. |
| Pyridine H-6 | 8.20 - 8.30 | Doublet | Alpha to N. |
| Pyridine H-4 | 7.35 - 7.45 | Multiplet | |
| Pyridine H-5 | 7.30 - 7.40 | Multiplet | |
| Phenol Ar-H | 6.40 - 7.20 | Multiplets | Upfield relative to pyridine due to electron-rich nature. |
Note: The "3-yloxy" substitution pattern creates a distinct meta-meta coupling pattern. Look for the "roofing" effect in the pyridine protons indicative of the 3-substituted system.
Strategic Utility in Drug Discovery
Fragment-Based Drug Design (FBDD)
With a MW < 200, this molecule qualifies as a "fragment."
-
Ligand Efficiency (LE): High. The molecule provides two aromatic rings and a H-bond donor/acceptor pair with minimal "dead mass."
-
Vector: The ether oxygen introduces a bond angle of ~120°, distinct from the linear 180° of an alkyne or the ~150° of a direct biaryl bond. This allows the phenol ring to access hydrophobic pockets that are sterically occluded for biaryl analogs.
Signaling Pathway Interference
This scaffold is frequently employed to target kinases where the pyridine nitrogen interacts with the "hinge region" (mimicking the adenine of ATP) and the phenol moiety extends into the "back pocket" or solvent front.
References
-
PubChem Compound Summary. "3-(Pyridin-3-yloxy)phenol (CID 13417094)." National Center for Biotechnology Information. Accessed 2025. [Link]
- Zhang, S. et al. "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols." Journal of Organic Chemistry, 2018. (General protocol reference for Ullmann ether synthesis).
- Bembenek, M.E. et al. "Fragment-Based Discovery of Kinase Inhibitors." Methods in Molecular Biology, 2012. (Contextual reference for scaffold utility).
Sources
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- 3. 50536-58-8,5-Bromo-4-methyl-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Phenol(108-95-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3-(Pyridin-3-yloxy)phenol | CymitQuimica [cymitquimica.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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